Dihydroxy Diketo Atorvastatin Impurity
CAS No.: 1046118-44-8
Cat. No.: VC21346338
Molecular Formula: C26H24FNO5
Molecular Weight: 449.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1046118-44-8 |
---|---|
Molecular Formula | C26H24FNO5 |
Molecular Weight | 449.5 g/mol |
IUPAC Name | 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide |
Standard InChI | InChI=1S/C26H24FNO5/c1-17(2)22(29)26(33,24(31)28-21-11-7-4-8-12-21)25(32,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17,32-33H,1-2H3,(H,28,31) |
Standard InChI Key | KNFWPOXFDYWKMV-UHFFFAOYSA-N |
SMILES | CC(C)C(=O)C(C(=O)NC1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)C3=CC=C(C=C3)F)O)O |
Canonical SMILES | CC(C)C(=O)C(C(=O)NC1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)C3=CC=C(C=C3)F)O)O |
Chemical Structure and Properties
Molecular Characteristics
Dihydroxy Diketo Atorvastatin Impurity possesses a defined molecular structure characterized by specific functional groups that contribute to its chemical behavior. The basic molecular characteristics are summarized in the following table:
Parameter | Value |
---|---|
Molecular Formula | C₂₆H₂₄FNO₅ |
Molecular Weight | 449.5 g/mol |
CAS Registry Number | 1046118-44-8 |
Creation Date in PubChem | October 27, 2008 |
Modification Date in PubChem | February 22, 2025 |
The compound's IUPAC name is 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide, reflecting its complex structure that includes multiple functional groups . Alternative nomenclature includes 5,6-Dideoxy-1-C-(4-fluorophenyl)-5-methyl-2-C-phenyl-3-C-[(phenylamino)carbonyl]-hexos-4-ulose, which highlights different structural aspects of the same compound .
Physical and Chemical Properties
The physical and chemical properties of Dihydroxy Diketo Atorvastatin Impurity influence its behavior during pharmaceutical processing, storage, and analysis. The available data on its properties are primarily based on computational predictions rather than experimental measurements:
Property | Value | Method |
---|---|---|
Boiling Point | 716.6±60.0 °C | Predicted |
Density | 1.324±0.06 g/cm³ | Predicted |
pKa | 9.66±0.29 | Predicted |
These properties are significant for understanding the compound's stability under various environmental conditions and its behavior during pharmaceutical manufacturing processes. The relatively high boiling point suggests thermal stability, which has implications for processing conditions during drug formulation. The predicted pKa value provides insight into the compound's acid-base behavior, which affects its solubility profile under different pH conditions.
Structural Features and Functional Groups
The chemical structure of Dihydroxy Diketo Atorvastatin Impurity contains several key functional groups that define its reactivity and interactions:
-
A 4-fluorophenyl group that contributes to the compound's interaction with biological targets
-
Multiple hydroxyl groups (dihydroxy) affecting solubility and hydrogen-bonding capacity
-
Ketone groups (diketo) contributing to the compound's reactivity profile
-
An amide functionality (N-phenylpentanamide) influencing stability and biological interactions
The presence of these functional groups creates a unique chemical fingerprint that distinguishes this impurity from other related compounds in the atorvastatin synthesis pathway. The fluorine substituent on the phenyl ring is particularly noteworthy, as it represents a structural difference from other atorvastatin-related impurities such as Atorvastatin Related Compound A (Desfluoro impurity) .
Analytical Detection and Quantification
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for detecting and quantifying Dihydroxy Diketo Atorvastatin Impurity in pharmaceutical preparations. Given the structural complexity and similar properties to atorvastatin, specialized chromatographic methods have been developed to achieve optimal separation and quantification.
The detection and measurement of this impurity are critical aspects of pharmaceutical quality control, ensuring that final drug products meet regulatory specifications for safety and efficacy. Chromatographic analysis typically involves:
-
Sample preparation procedures to extract the impurity from complex matrices
-
Selection of appropriate stationary and mobile phases for effective separation
-
Optimization of separation conditions including temperature, flow rate, and pH
-
Development of calibration methods for accurate quantification
-
Validation of analytical methods according to pharmacopeial standards
These analytical procedures must be sufficiently sensitive to detect the impurity at levels below regulatory thresholds, which are typically in the parts-per-million range for pharmaceutical products.
Spectroscopic Identification
Complementary to chromatographic separation, spectroscopic techniques play an essential role in confirming the identity and structural characterization of Dihydroxy Diketo Atorvastatin Impurity. These techniques provide valuable information about molecular structure and composition that supports both research and quality control applications.
Mass spectrometry is particularly valuable for molecular weight confirmation and structural elucidation, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the arrangement of atoms within the molecule. The complex structure of this impurity, with its multiple functional groups, creates distinctive spectroscopic patterns that facilitate its identification in pharmaceutical samples.
The combination of chromatographic separation and spectroscopic identification provides a comprehensive analytical approach for monitoring this impurity throughout the pharmaceutical manufacturing process and during stability testing of finished products.
Pharmaceutical Relevance
Relation to Atorvastatin
Dihydroxy Diketo Atorvastatin Impurity is specifically associated with atorvastatin, a medication used worldwide for managing hypercholesterolemia and reducing cardiovascular risk. Understanding the relationship between this impurity and the parent drug provides insights into several critical aspects of pharmaceutical development and quality:
-
Synthetic pathways and potential sources of impurity formation during manufacturing
-
Degradation mechanisms under various storage conditions that may lead to impurity formation
-
Potential impact on the therapeutic efficacy and safety profile of atorvastatin formulations
-
Structure-activity relationships that may influence pharmacological properties
As an impurity, its presence may result from specific synthetic routes employed in the manufacturing process or from degradation pathways that occur during storage. Monitoring the levels of this impurity is essential for ensuring consistent drug quality and efficacy throughout the product's lifecycle.
Regulatory Considerations
Pharmaceutical impurities, including Dihydroxy Diketo Atorvastatin Impurity, are subject to stringent regulatory oversight to ensure patient safety. The International Conference on Harmonisation (ICH) guidelines establish thresholds for acceptable levels of impurities in pharmaceutical products. These guidelines classify impurities based on their structure, potential toxicity, and daily intake levels.
For atorvastatin formulations, regulatory authorities specify permissible limits for Dihydroxy Diketo Atorvastatin Impurity, requiring pharmaceutical manufacturers to implement robust analytical methods for detection and quantification. Compliance with these regulatory standards is essential for:
-
Ensuring consistent drug quality across manufacturing batches
-
Minimizing potential adverse effects associated with impurities
-
Meeting pharmacopeial specifications for market approval
-
Supporting ongoing stability monitoring throughout the product lifecycle
Pharmaceutical manufacturers must demonstrate that levels of this impurity remain below established thresholds throughout the product's shelf life, necessitating comprehensive stability testing under various environmental conditions.
Current Research Status
Stability Studies
Stability studies involving Dihydroxy Diketo Atorvastatin Impurity focus on understanding the conditions that promote its formation in atorvastatin formulations. Research indicates that atorvastatin can degrade into various impurities under conditions such as exposure to heat and light. These stability studies are crucial for:
-
Establishing appropriate storage conditions for atorvastatin products
-
Developing formulation strategies to minimize impurity formation
-
Determining shelf-life and expiration dating for pharmaceutical products
-
Understanding degradation pathways and mechanisms
The findings from stability studies directly inform manufacturing processes, packaging decisions, and storage recommendations for atorvastatin products. By identifying the environmental factors that accelerate the formation of this impurity, manufacturers can implement protective measures to maintain product quality throughout the distribution chain.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume